molecular formula C18H17NO2 B12854633 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione

Cat. No.: B12854633
M. Wt: 279.3 g/mol
InChI Key: IJMMTTYAKBNDHF-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butylphenyl group attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and indole-2,3-dione.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the 4-tert-butylphenyl group to the indole core.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitronium ions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione stands out due to its specific indole core structure combined with the tert-butylphenyl group, which can enhance its stability and biological activity compared to other similar compounds.

Biological Activity

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The compound's biological effects are primarily attributed to its ability to interact with specific enzymes and receptors, thereby modulating various biological pathways. Its mechanism of action may involve the inhibition of enzymes linked to disease pathways, positioning it as a promising candidate for drug development.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes that play a role in inflammatory responses and cancer progression.
  • Receptor Interaction : Molecular docking studies suggest that it can bind to specific receptors, influencing their activity and downstream signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
  • Anticancer Properties : A study focusing on various indole derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Molecular Docking Studies : Computational studies have shown promising binding affinities of the compound with targets involved in cancer progression and inflammation, supporting its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-indole-2,3-dioneMethyl group at position 5Different biological activity profiles
5-Fluoro-1H-indole-2,3-dioneFluoro substituent at position 5Enhanced anti-inflammatory properties
5-Chloro-1H-indole-2,3-dioneChloro substituent at position 5Potentially increased reactivity
5-Tert-butyl-1H-indole-2,3-dioneTert-butyl group without phenylFocused on different electronic properties

The specific substitution pattern of this compound influences its electronic properties and biological activity compared to these similar compounds.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C18H17NO2/c1-18(2,3)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(20)17(21)19-15/h4-10H,1-3H3,(H,19,20,21)

InChI Key

IJMMTTYAKBNDHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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